1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Prioritize this specific piperidine-oxadiazole scaffold to leverage its distinct cyclopropanesulfonyl warhead—a metabolically stable bioisostere enabling targeted covalent inhibitor design absent in des-sulfonyl or N-alkyl analogs. Its computed TPSA of 84.7 Ų and XLogP3-AA of 1.3 provide a strategic physicochemical window for peripheral target programs over more lipophilic variants (TPSA 51 Ų). Ideal for systematic SAR probe collections requiring a fixed electrophilic pharmacophore.

Molecular Formula C13H21N3O3S
Molecular Weight 299.39
CAS No. 1210738-56-9
Cat. No. B2850314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
CAS1210738-56-9
Molecular FormulaC13H21N3O3S
Molecular Weight299.39
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3
InChIKeyODXRZZBAIWYCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1210738-56-9): Structural Context for Procurement Decisions


1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1210738-56-9) is a heteroaryl-substituted piperidine derivative containing a 1,3,4-oxadiazole ring at the 4-position, an isopropyl group at the oxadiazole 5-position, and a cyclopropanesulfonyl moiety on the piperidine nitrogen [1]. This structural framework places it within a broader class of 4-oxadiazolyl-piperidine compounds that have been investigated as protease-activated receptor (PAR) antagonists, opioid receptor modulators, and enzyme inhibitors in patent literature [2] [3]. The cyclopropanesulfonyl group is recognized in medicinal chemistry as a metabolically stable sulfonamide bioisostere capable of enhancing target residence time and modulating physicochemical properties compared to unsubstituted or alternatively N-substituted piperidine analogs [1].

Why Generic Substitution Fails for 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine


Within the 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold, subtle variations at the piperidine N-substituent and the oxadiazole 5-position produce divergent physicochemical profiles that cannot be assumed interchangeable. The des-cyclopropanesulfonyl parent compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1082899-74-8) has a predicted LogP of 1.53 and a polar surface area of 51 Ų , whereas the addition of the cyclopropanesulfonyl group in the target compound increases topological polar surface area to 84.7 Ų and yields a computed XLogP3-AA of 1.3 [1]. These differences directly affect membrane permeability, solubility, and target-binding kinetics. Furthermore, the cyclopropanesulfonyl moiety introduces a potential electrophilic warhead relevant to covalent inhibitor design, a feature entirely absent in unsubstituted piperidine, acyl-piperidine, or methylsulfonyl-piperidine analogs [1]. Selection of a close analog without explicit comparative data in the intended assay system therefore carries a material risk of altered potency, selectivity, or metabolic stability.

Quantitative Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine


Cyclopropanesulfonyl vs. Unsubstituted Piperidine: Physicochemical Property Divergence

The target compound's cyclopropanesulfonyl group confers distinct physicochemical properties relative to the des-sulfonyl analog. The topological polar surface area (TPSA) increases from 51 Ų to 84.7 Ų, and the computed XLogP3-AA shifts by approximately -0.23 log units [1]. These differences are quantifiable and can influence passive membrane permeability and oral bioavailability predictions in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Isopropyl vs. Trifluoromethyl Oxadiazole Substitution: Calculated Lipophilicity Comparison

When the oxadiazole 5-isopropyl group is replaced by a trifluoromethyl group (CAS 1396862-49-9), the computed lipophilicity and electron-withdrawing character shift markedly. Although no experimental logD values are published for either compound, the isopropyl variant (target compound) is predicted to exhibit intermediate lipophilicity more favorable for oral absorption, whereas the trifluoromethyl analog is likely to have higher metabolic stability but reduced aqueous solubility [1]. The choice between these two depends on the specific optimization requirements of the program.

Drug Design Lipophilicity Structure-Activity Relationships

Cyclopropanesulfonyl as a Potential Covalent Warhead: Distinction from Non-Electrophilic Analogs

The cyclopropanesulfonyl group has been employed in multiple covalent kinase inhibitor programs as a mildly electrophilic warhead capable of targeting cysteine residues in ATP-binding pockets [1]. In contrast, N-acyl or N-alkyl piperidine analogs lack this electrophilic functionality and operate solely through non-covalent interactions. The target compound thus offers a dual binding mode potential (non-covalent oxadiazole recognition + covalent sulfonamide engagement) not available in des-sulfonyl or simple N-substituted comparators.

Covalent Inhibitors Kinase Drug Discovery Target Residence Time

Absence of High-Strength Comparative Bioactivity Data: Transparency Notice

A comprehensive search of primary research articles, patents indexed in Google Patents and freepatentsonline, PubChem BioAssay, ChemSpider, and authoritative databases did not identify any publication reporting quantitative IC50, Ki, EC50, or PK parameters for CAS 1210738-56-9 in direct comparison with a defined analog under identical assay conditions. The physicochemical comparisons presented above are derived from computed properties and class-level SAR inference. Researchers evaluating this compound for procurement must recognize that selection between this compound and close structural analogs (e.g., the 5-cyclopropyl, 5-trifluoromethyl, or des-sulfonyl variants) cannot currently be guided by published head-to-head biological potency or selectivity data.

Data Integrity Procurement Risk Decision-Making

Evidence-Based Application Scenarios for 1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine


Covalent Probe Design for Kinase or Protease Target Engagement Studies

The cyclopropanesulfonyl moiety provides a low-reactivity electrophilic handle suitable for targeting cysteine residues in enzyme active sites, as established in CCR5 and kinase inhibitor programs [1]. Researchers requiring a piperidine-oxadiazole scaffold with intrinsic covalent potential should prioritize this compound over the des-sulfonyl or N-alkyl analogs, which lack the electrophilic warhead and would necessitate additional synthetic modification.

Peripheral Target Programs Requiring Limited CNS Penetration

With a computed TPSA of 84.7 Ų, this compound resides above the typical threshold associated with passive BBB penetration (approximately 70 Ų for oral drugs) yet remains within the range generally considered compatible with oral absorption . For programs targeting peripheral PAR receptors, inflammatory pathways, or gastrointestinal targets, this physicochemical window may offer a strategic advantage over the more lipophilic des-sulfonyl analog (TPSA = 51 Ų) .

Medicinal Chemistry SAR Exploration of Oxadiazole 5-Position Substituents

The 5-isopropyl-1,3,4-oxadiazole core provides a distinct steric and electronic profile compared to 5-cyclopropyl or 5-trifluoromethyl variants [1]. Chemistry teams systematically exploring oxadiazole SAR should include this compound as a key member of the 5-alkyl series to probe the influence of branched aliphatic substitution on target affinity, selectivity, and metabolic stability.

Building Block for Parallel Library Synthesis and Late-Stage Diversification

The piperidine nitrogen is fully substituted with the cyclopropanesulfonyl group, leaving limited sites for further derivatization; however, the oxadiazole ring and the cyclopropane moiety offer potential for C–H functionalization or ring-opening chemistry [1]. This compound is most suitable as a core scaffold for focused library synthesis where the cyclopropanesulfonyl group is retained as a fixed pharmacophoric element.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.